![molecular formula C9H15NO B12285019 3-Propyl-3-azabicyclo[3.1.1]heptan-6-one](/img/structure/B12285019.png)

3-Propyl-3-azabicyclo[3.1.1]heptan-6-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

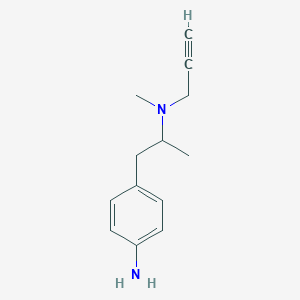

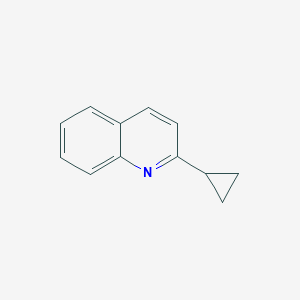

3-プロピル-3-アザビシクロ[3.1.1]ヘプタン-6-オンは、その二環系構造内に窒素原子を含むユニークな構造を持つ二環式化合物です。

準備方法

3-プロピル-3-アザビシクロ[3.1.1]ヘプタン-6-オンの合成は、通常、スピロ環状オキセタニルニトリルの還元を伴います。 この方法は、その機構、適用範囲、スケーラビリティについて研究されています . このプロセスには、加熱と塩化コバルト(CoCl2)などの触媒の使用が含まれ、反応を効果的に触媒します . 工業生産方法には、さまざまな用途に対する化合物の利用可能性を確保するために、バルク製造と原料の調達が含まれる場合があります .

化学反応の分析

3-プロピル-3-アザビシクロ[3.1.1]ヘプタン-6-オンは、以下を含むいくつかのタイプの化学反応を受けます。

酸化: この反応は、さまざまな酸化剤によって触媒され、さまざまな酸化生成物の形成につながります。

還元: この化合物は、水素化リチウムアルミニウム(LiAlH4)などの試薬を使用して還元することができ、さらに異性化する中間生成物の形成につながります.

科学研究アプリケーション

3-プロピル-3-アザビシクロ[3.1.1]ヘプタン-6-オンは、いくつかの科学研究用途を持っています。

科学的研究の応用

3-Propyl-3-azabicyclo[3.1.1]heptan-6-one has several scientific research applications:

Medicinal Chemistry: The compound has been incorporated into the structure of antihistamine drugs, such as Rupatidine, to improve their physicochemical properties.

Organic Synthesis: It serves as a building block for synthesizing various biologically active compounds.

Material Science: The unique structure of the compound makes it useful in the development of new materials with specific properties.

作用機序

3-プロピル-3-アザビシクロ[3.1.1]ヘプタン-6-オンの作用機序には、生物学的システム内の分子標的および経路との相互作用が含まれます。二環系構造内の窒素原子は、その反応性と他の分子との相互作用に重要な役割を果たします。 この化合物の効果は、さまざまな生物学的標的と安定な複合体を形成する能力を通じて媒介され、特定の生理学的反応をもたらします .

類似の化合物との比較

3-プロピル-3-アザビシクロ[3.1.1]ヘプタン-6-オンは、以下のような他の類似の化合物と比較することができます。

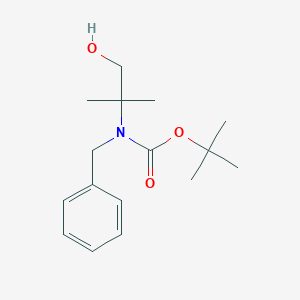

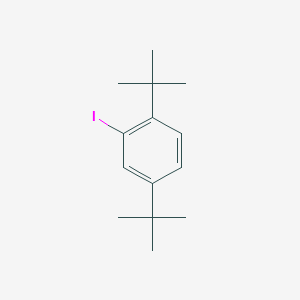

3-ベンジル-3-アザビシクロ[3.1.1]ヘプタン-6-オン: この化合物は、プロピル基の代わりにベンジル基を持っており、その反応性と用途に影響を与えます.

6-アザビシクロ[3.1.1]ヘプタン: これらの化合物は、ピペリジンのアナログであり、トロパンのより小さなホモログであり、分子構造の違いにより、さまざまな生物学的活性を示します.

8-アザビシクロ[3.2.1]オクタン: この骨格は、興味深い生物学的活性の幅広い範囲を示すトロパンアルカロイドファミリーの中心です.

3-プロピル-3-アザビシクロ[3.1.1]ヘプタン-6-オンの独自性は、その特定の二環式構造と窒素原子の存在であり、これにより独特の物理化学的特性と反応性が付与されます。

類似化合物との比較

3-Propyl-3-azabicyclo[3.1.1]heptan-6-one can be compared with other similar compounds, such as:

3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one: This compound has a benzyl group instead of a propyl group, which affects its reactivity and applications.

6-Azabicyclo[3.1.1]heptanes: These compounds are analogs of piperidine and smaller homologues of tropane, and they exhibit different biological activities due to variations in their molecular structure.

8-Azabicyclo[3.2.1]octane: This scaffold is central to the family of tropane alkaloids, which display a wide array of interesting biological activities.

The uniqueness of this compound lies in its specific bicyclic structure and the presence of a nitrogen atom, which imparts distinct physicochemical properties and reactivity.

特性

分子式 |

C9H15NO |

|---|---|

分子量 |

153.22 g/mol |

IUPAC名 |

3-propyl-3-azabicyclo[3.1.1]heptan-6-one |

InChI |

InChI=1S/C9H15NO/c1-2-3-10-5-7-4-8(6-10)9(7)11/h7-8H,2-6H2,1H3 |

InChIキー |

JATKVVIVPZRGPH-UHFFFAOYSA-N |

正規SMILES |

CCCN1CC2CC(C1)C2=O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[2-[[2-[(4-Azido-2,3,5,6-tetrafluorobenzoyl)amino]-6-[6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanoylamino]hexanoyl]amino]ethyldisulfanyl]propanoic acid](/img/structure/B12284962.png)

![3-(2-Methylpropyl)-3-azabicyclo[3.1.1]heptan-6-one](/img/structure/B12284965.png)

![1-Methyl-2-oxabicyclo[2.1.1]hexan-4-amine](/img/structure/B12284983.png)

![(4,12-diacetyloxy-10,14,20,20-tetramethyl-11,15,18-trioxo-9-triethylsilyloxy-6,17,19-trioxapentacyclo[11.6.1.01,16.03,10.04,7]icos-13-en-2-yl) benzoate](/img/structure/B12285013.png)

![Methyl 2-[1-[4-(trifluoromethyl)phenyl]hydrazinyl]acetate](/img/structure/B12285031.png)